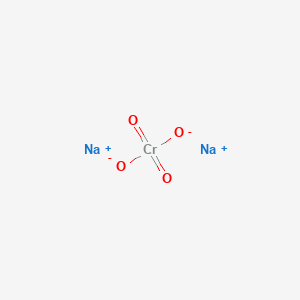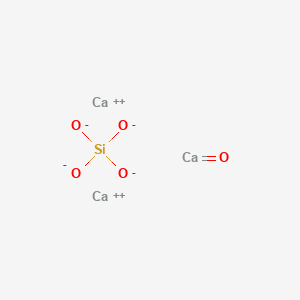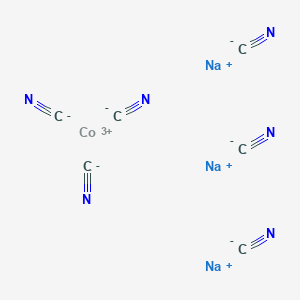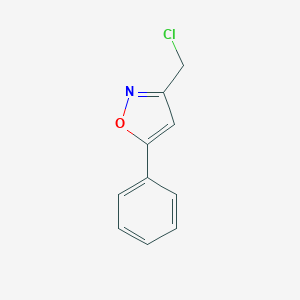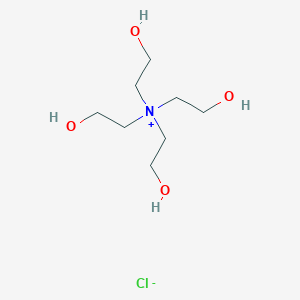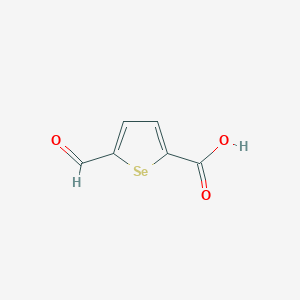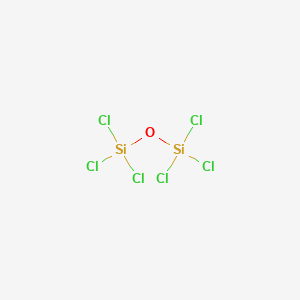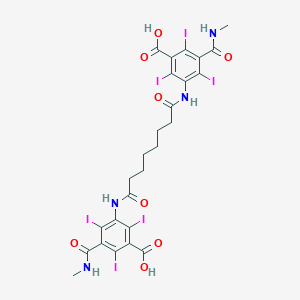
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) is a compound that has been used in scientific research for various purposes. This compound is also known as iopamidol, which is a contrast agent used for medical imaging. However,
Mécanisme D'action
Iopamidol works by absorbing X-rays and producing a contrast image of the area being imaged. The iodine atoms in iopamidol absorb the X-rays and create a contrast image of the surrounding tissue.
Effets Biochimiques Et Physiologiques
Iopamidol is a non-ionic contrast agent, which means that it has a low osmolality and is less likely to cause adverse effects in the body. It is rapidly cleared from the body through the kidneys and has a short elimination half-life. In rare cases, iopamidol can cause allergic reactions or kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of iopamidol is its high iodine content, which makes it an effective contrast agent for visualizing internal organs and structures in the body. Additionally, iopamidol has a low osmolality, which makes it less likely to cause adverse effects in the body. However, one limitation of iopamidol is its short elimination half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of iopamidol in scientific research. One potential area of research is the use of iopamidol as a contrast agent for magnetic resonance imaging (MRI). Additionally, iopamidol could be used to study the permeability of the blood-brain barrier in various disease states. Finally, iopamidol could be used in research to study the efficacy of new drugs or therapies in treating various diseases.
Méthodes De Synthèse
Iopamidol is synthesized by the reaction of isophthalic acid with 5-N-methyl-N-(2-hydroxyethyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in the presence of hexamethylene diisocyanate. The resulting compound is purified and formulated into an injectable solution for medical imaging.
Applications De Recherche Scientifique
Iopamidol has been widely used in scientific research as a contrast agent for computed tomography (CT) imaging. Its high iodine content makes it an effective contrast agent for visualizing internal organs and structures in the body. Additionally, iopamidol has been used in research to study the blood-brain barrier and to assess the permeability of the blood-brain barrier in various disease states.
Propriétés
Numéro CAS |
10397-76-9 |
|---|---|
Nom du produit |
Isophthalamic acid, 5,5'-(hexamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo- |
Formule moléculaire |
C26H24I6N4O8 |
Poids moléculaire |
1281.9 g/mol |
Nom IUPAC |
3-[[8-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-8-oxooctanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C26H24I6N4O8/c1-33-23(39)11-15(27)13(25(41)42)19(31)21(17(11)29)35-9(37)7-5-3-4-6-8-10(38)36-22-18(30)12(24(40)34-2)16(28)14(20(22)32)26(43)44/h3-8H2,1-2H3,(H,33,39)(H,34,40)(H,35,37)(H,36,38)(H,41,42)(H,43,44) |
Clé InChI |
YKUMCWOEENHSDD-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES canonique |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Autres numéros CAS |
10397-76-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



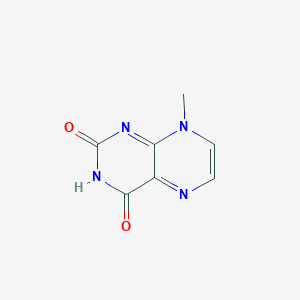
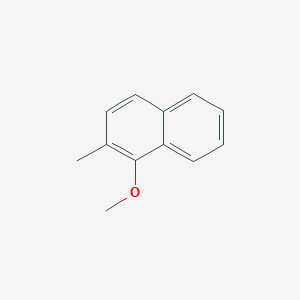
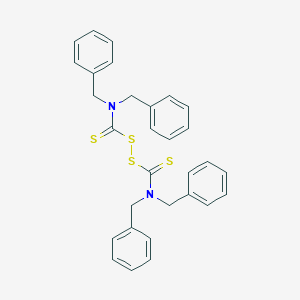
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
